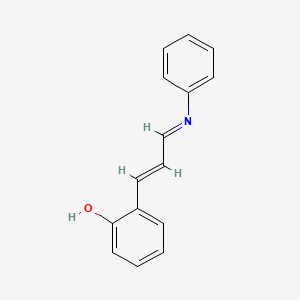
2-(3-(Phenylimino)-1-propenyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Phenylimino)-1-propenyl)phenol is an organic compound that belongs to the class of phenolic compounds. These compounds are characterized by the presence of a phenol moiety, which is a benzene ring substituted with a hydroxyl group.
Méthodes De Préparation
The synthesis of 2-(3-(Phenylimino)-1-propenyl)phenol can be achieved through various synthetic routes. One common method involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is mild, green, and highly efficient, providing good to excellent yields without the need for chromatographic purification. Another method involves nucleophilic aromatic substitution of aryl halides, which requires specific conditions such as the presence of strongly electron-attracting groups and the use of very strongly basic nucleophilic reagents .
Analyse Des Réactions Chimiques
2-(3-(Phenylimino)-1-propenyl)phenol undergoes various types of chemical reactions, including:
Reduction: Quinones can be reduced back to hydroquinones using reducing agents.
Substitution: Phenols are highly reactive towards electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl group.
Acid-Base Reactions: Phenols can react with bases to form phenoxide ions, which are more reactive towards electrophiles.
Applications De Recherche Scientifique
2-(3-(Phenylimino)-1-propenyl)phenol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(3-(Phenylimino)-1-propenyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group in the phenol moiety can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo redox reactions, contributing to its antioxidant properties . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
2-(3-(Phenylimino)-1-propenyl)phenol can be compared with other phenolic compounds such as:
Phenol (hydroxybenzene): The simplest phenolic compound, known for its antiseptic and disinfectant properties.
2,4,6-Trinitrophenol (picric acid): A highly nitrated phenol used as an explosive and in chemical synthesis.
Catechin and Epicatechin: Flavan-3-ols found in various fruits and plants, known for their antioxidant properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other phenolic compounds.
Propriétés
Numéro CAS |
55135-91-6 |
|---|---|
Formule moléculaire |
C15H13NO |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
2-[(E)-3-phenyliminoprop-1-enyl]phenol |
InChI |
InChI=1S/C15H13NO/c17-15-11-5-4-7-13(15)8-6-12-16-14-9-2-1-3-10-14/h1-12,17H/b8-6+,16-12? |
Clé InChI |
OQBDXLLDNVQYKX-ZUQJHFSSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N=C/C=C/C2=CC=CC=C2O |
SMILES canonique |
C1=CC=C(C=C1)N=CC=CC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


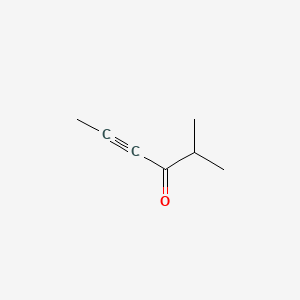
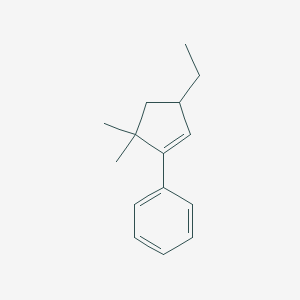
![Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]-](/img/structure/B14638794.png)
![N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide](/img/structure/B14638802.png)
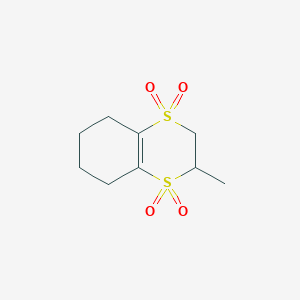
![[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14638807.png)
![Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14638811.png)
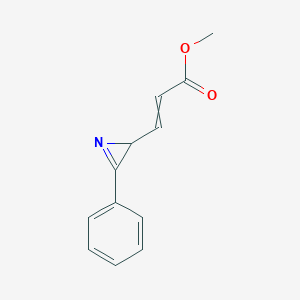
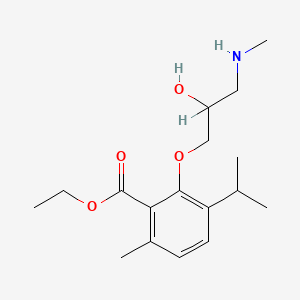
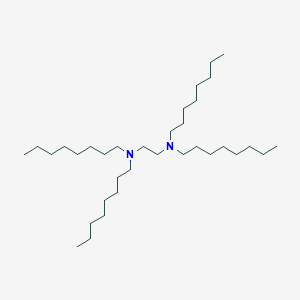
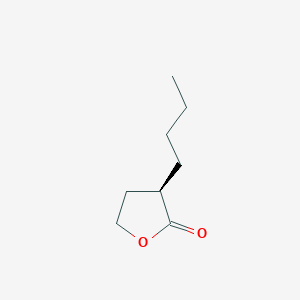
![Hexane, 1-[(chloromethyl)thio]-](/img/structure/B14638842.png)
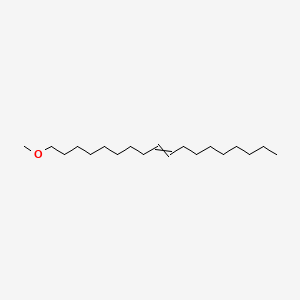
![Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide](/img/structure/B14638857.png)
